REACTION_CXSMILES
|
Cl.[CH2:2]([NH2:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C-:10]#[N:11].[K+].[CH2:13]=O.[N:15]([O-:17])=O.[Na+]>O.CCOCC>[CH:6]1[CH:7]=[CH:8][C:3]([CH2:2][N:9]([N:15]=[O:17])[CH2:13][C:10]#[N:11])=[CH:4][CH:5]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
TEMPERATURE
|
Details
|
while cooling
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
to extract the resulting mixture three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether solution was dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)CN(CC#N)N=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |